Product packaging for Glycylglycyl-L-glutamine(Cat. No.:CAS No. 186787-32-6)

Glycylglycyl-L-glutamine

Cat. No.: B142085
CAS No.: 186787-32-6
M. Wt: 260.25 g/mol
InChI Key: QPTNELDXWKRIFX-YFKPBYRVSA-N
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Description

Glycylglycyl-L-glutamine is a synthetic tripeptide of interest in biochemical research. As a glutamine-containing peptide, it may offer enhanced stability in solution compared to free L-glutamine, making it a potentially valuable tool for in vitro cell culture studies where glutamine availability is critical Glutamine is the most abundant and versatile amino acid in the body and is considered conditionally essential during metabolic stress. It serves as a crucial fuel source for immune cells, a precursor for the synthesis of nucleotides, proteins, and the antioxidant glutathione, and plays a key role in nitrogen transport This product is provided for research purposes and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N4O5 B142085 Glycylglycyl-L-glutamine CAS No. 186787-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O5/c10-3-7(15)12-4-8(16)13-5(9(17)18)1-2-6(11)14/h5H,1-4,10H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTNELDXWKRIFX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427107
Record name Glycylglycyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186787-32-6
Record name Glycylglycyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Strategies for Glycylglycyl L Glutamine

Chemical Synthesis Methodologies

The synthesis of peptides like Gly-Gly-Gln can be approached through several well-established chemical methodologies. The choice of method often depends on the desired scale, purity requirements, and complexity of the peptide.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains. The fundamental principle of SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids to the growing peptide chain. researchgate.net This method's key advantages include the ability to use excess reagents to drive reactions to completion and the simplified purification of intermediates, as byproducts and excess reagents are removed by simple filtration and washing. csic.es

For Glycylglycyl-L-glutamine, the synthesis would typically commence by attaching a protected L-glutamine to a suitable resin. The most common strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach. nih.gov In this process, the N-terminus of the resin-bound glutamine is deprotected, usually with a piperidine (B6355638) solution, and then coupled with an Fmoc-protected glycine (B1666218). csic.es This cycle of deprotection and coupling is repeated with a second molecule of Fmoc-glycine. After the complete sequence is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously, typically using a strong acid like trifluoroacetic acid (TFA).

Table 1: General Steps in Solid-Phase Peptide Synthesis (Fmoc Strategy) for this compound

StepDescriptionReagents/Solvents
1. Resin Preparation Swelling the resin in a suitable solvent.DMF, CH2Cl2
2. First Amino Acid Attachment Coupling Fmoc-L-Gln(Trt)-OH to the resin.DIC, HOBt
3. N-α-Fmoc Deprotection Removing the Fmoc group from the L-glutamine residue.20-40% Piperidine in DMF
4. First Glycine Coupling Coupling Fmoc-Gly-OH to the deprotected L-glutamine.HBTU, HATU, DIC/HOBt
5. N-α-Fmoc Deprotection Removing the Fmoc group from the newly added glycine.20-40% Piperidine in DMF
6. Second Glycine Coupling Coupling Fmoc-Gly-OH to the deprotected glycine.HBTU, HATU, DIC/HOBt
7. Final Deprotection & Cleavage Removing the final Fmoc group and cleaving the peptide from the resin.Trifluoroacetic acid (TFA) with scavengers
8. Purification Isolating the pure peptide.Reverse-Phase HPLC

Note: This table represents a generalized workflow. Specific reagents and conditions can vary.

Solution-phase synthesis, also known as conventional peptide synthesis, involves carrying out all reactions in a homogeneous solution. While often more labor-intensive due to the need for purification after each step, it is highly suitable for large-scale production. Several routes have been developed for Glycyl-L-glutamine and related peptides.

One common strategy is the mixed anhydride (B1165640) method . google.com In this approach, an N-protected amino acid (e.g., Boc-glycine) is activated with a chloroformate, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine at low temperatures. google.com This forms a highly reactive mixed anhydride, which is then reacted with the amino group of L-glutamine (or a glycyl-L-glutamine intermediate) to form the peptide bond. The N-terminal protecting group (e.g., Boc) is subsequently removed with an acid (e.g., TFA) to yield the desired peptide. google.com

Another approach involves the use of acyl chlorides . For instance, chloroacetyl chloride can be reacted with L-glutamine or L-glutamic acid esters under alkaline conditions. google.comgoogle.com The resulting N-chloroacetyl intermediate is then subjected to ammonolysis, where the chlorine atom is displaced by an amino group to form the glycine residue, yielding the final dipeptide or tripeptide. google.comgoogle.com

A further method utilizes a phthalyl protecting group . Phthalyl glycyl chloride is reacted with L-glutamine in a biphasic system (e.g., toluene (B28343) and water) under controlled pH. The resulting phthalyl-glycyl-L-glutamine is then treated with hydrazine (B178648) hydrate (B1144303) to remove the phthalyl group, yielding Glycyl-L-glutamine. google.com

Maintaining the specific stereochemistry of the L-glutamine residue is critical. The synthesis is designed to be enantiospecific by starting with the correctly configured chiral precursor, L-glutamine or L-glutamic acid. google.comgoogle.comgoogle.com The reaction conditions for peptide coupling and deprotection are generally mild to prevent racemization, which is the conversion of the L-enantiomer into a mixture of L and D forms. google.com For example, the mixed anhydride method is performed at very low temperatures (-15 °C) to minimize this side reaction. google.com The absence of harsh bases and unnecessarily high temperatures throughout the synthesis ensures that the stereochemical integrity of the chiral center at the α-carbon of the glutamine residue is preserved in the final this compound product. google.com

Industrial Preparation Routes and Process Optimization

For this compound to be used in large-scale applications, its synthesis must be scalable, cost-effective, and environmentally sound. Industrial routes often favor solution-phase methods and focus heavily on optimizing reaction conditions to maximize yield and purity while minimizing waste.

Several patented industrial methods highlight significant improvements in the production of glutamine-containing peptides. One process, which involves reacting L-glutamate with ethanol (B145695) and chloroacetyl chloride followed by ammonolysis and recrystallization, reports achieving a product purity of over 99.4%. google.com Another industrial method describes a "one-pot" synthesis where chloroacetyl chloride and L-glutamine undergo an acylation reaction, followed by electrodialysis and pressurized ammonolysis. This streamlined process is stated to improve both the yield and the quality of the product, making it suitable for large-scale production and capable of meeting stringent injection-grade standards. google.comgoogle.com

The use of specific purification techniques is crucial. One method employs WA-30 resin for purification after the initial synthesis to obtain a high-purity product. google.comgoogle.com Another approach reports an 86% yield for the formation of the phthalyl-glycylglutamine intermediate, indicating high reaction efficiency. google.com A Japanese patent details a process starting from N-chloroacetyl-L-glutamic acid γ-methyl ester ammonium (B1175870) salt that achieves yields between 68% and 70.4%. google.com

Table 2: Comparison of Selected Industrial Synthesis Routes for Glutamine Peptides

MethodKey StepsReported Yield/PurityReference
Chloroacetyl Chloride & L-GlutamateEsterification, acylation, ammonolysis, recrystallization.Purity > 99.4% google.com
"One-Pot" Chloroacetyl ChlorideAcylation, electrodialysis, pressurized ammonolysis, resin purification.Improved yield and quality; meets injection-grade requirements. google.comgoogle.com
Phthalyl Glycyl ChloridePhthalyl protection, acylation, hydrazinolysis.86% yield for intermediate step. google.com
Mixed AnhydrideBoc-protection, mixed anhydride formation, condensation, deprotection.High purity product. google.com
Chloroacetyl Glutamate (B1630785) EsterAmmonolysis of N-chloroacetyl-L-glutamic acid γ-methyl ester.68-70.4% yield. google.com

Modern chemical manufacturing places a strong emphasis on "green chemistry" to reduce environmental impact. In the synthesis of this compound, several innovations align with these principles.

A notable improvement is the substitution of hazardous solvents. One patented method explicitly replaces methanol (B129727) with ethanol during the esterification step, which effectively reduces the discharge of pollutants and simplifies the process by avoiding the need to test for residual methanol. google.com Another process is highlighted as generating "less industrial three wastes" (waste gas, wastewater, and industrial solid waste) due to its efficient one-pot nature. google.comgoogle.com

Furthermore, a process utilizing the mixed anhydride method with Boc-protection was developed to specifically avoid highly toxic solvents like benzene, generating "basically no three wastes" and being promoted as an environmentally friendly route suitable for industrial production. google.com These developments indicate a clear trend toward creating synthetic pathways that are not only efficient and high-yielding but also safer and more sustainable.

Design and Synthesis of this compound Analogues and Mimetics

The rational design and synthesis of analogues and mimetics of this compound are key to understanding its biological functions and improving its characteristics as a potential therapeutic agent. These efforts are largely guided by two interconnected strategies: leveraging structure-activity relationships and introducing non-canonical amino acids and modifications.

Structure-Activity Relationship (SAR) Driven Design

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the chemical structure of a compound to observe the corresponding changes in its biological activity. While specific and extensive SAR data for this compound is not widely available in public literature, the general principles of peptide SAR can be applied to hypothesize potential modifications and their likely effects.

The design of analogues based on SAR principles would typically involve modifications at several key positions within the this compound sequence:

N-terminus: The N-terminal glycine's amino group can be acylated with various functional groups. For instance, N-acetylation or the addition of a lipidic chain could alter the molecule's hydrophobicity, membrane permeability, and metabolic stability.

C-terminus: The C-terminal glutamine's carboxyl group can be amidated or esterified. Amidation, for example, removes the negative charge, which can influence receptor binding and bioavailability.

Peptide Backbone: The peptide bonds themselves can be modified to enhance resistance to enzymatic degradation by peptidases. Common modifications include N-methylation of the amide bond.

Amino Acid Side Chains: Although the glycine residues lack side chains, the glutamine side chain offers a prime target for modification. The amide group of glutamine can be hydrolyzed to a carboxylic acid (glutamic acid), or it can be replaced with other functional groups to probe the importance of its hydrogen bonding capacity and size for biological activity.

Incorporation of Non-Canonical Amino Acids and Modifications

The incorporation of non-canonical or unnatural amino acids is a powerful strategy to create peptidomimetics with improved properties. springernature.com These modifications can confer enhanced stability against proteolysis, constrained conformations leading to higher receptor affinity and selectivity, and altered pharmacokinetic profiles.

For this compound, several types of non-canonical amino acids could be incorporated:

D-Amino Acids: Replacing one or more of the L-amino acids with their D-enantiomers can dramatically increase the peptide's resistance to degradation by proteases, which are typically specific for L-amino acids.

N-Methylated Amino Acids: N-methylation of the peptide backbone can prevent the formation of hydrogen bonds, thereby influencing the peptide's conformation and reducing its susceptibility to enzymatic cleavage.

Conformationally Restricted Amino Acids: Incorporating residues like α-aminoisobutyric acid (Aib) can induce specific secondary structures, such as helices or turns, which may be crucial for biological activity.

Side-Chain Homologues: The glutamine residue could be replaced by its lower or higher homologues, such as asparagine or homocystine, to investigate the optimal side-chain length for activity.

Fluorinated Amino Acids: The introduction of fluorinated analogues of amino acids can alter the electronic properties and lipophilicity of the peptide, potentially enhancing binding affinity and metabolic stability. nih.gov

The synthesis of such modified peptides is typically achieved through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of both natural and a wide variety of unnatural amino acids. While the direct application of these modifications to this compound is not extensively documented, the methodologies are well-established in the broader field of peptide chemistry. springernature.com

Structural and Conformational Analysis of Glycylglycyl L Glutamine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are invaluable for probing the molecular structure and conformation of peptides in various environments. Techniques such as Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Circular Dichroism (CD) spectroscopy provide detailed insights into the atomic-level architecture and secondary structure of Glycylglycyl-L-glutamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. For peptides like this compound, NMR can provide information on the conformation of the peptide backbone and the orientation of the glutamine side chain.

Systematic studies on the NMR parameters of amino acids and their di- and tri-peptides have revealed that the chemical shifts of protons are sensitive to their local electronic environment and, consequently, to the peptide's conformation. oup.com The chemical shifts of the α-protons of amino acid residues tend to move to a lower field upon the formation of a peptide bond. oup.com In aqueous solutions, peptides like this compound are expected to exist in a zwitterionic form. oup.com

Detailed analysis of ¹H and ¹³C NMR spectra allows for the assignment of resonances to specific nuclei within the molecule. For instance, in studies of pentapeptides with the sequence Glycylglycyl-X-glycylglycine, where X is an amino acid residue, resonances are assigned by comparing them with the free amino acids and observing changes in chemical shifts with pH. bohrium.com This approach can be applied to this compound to determine the pKa values of its terminal groups. The spin-lattice relaxation times (T1) of protonated carbon nuclei can provide insights into molecular motion, with gradients in T1 values along the peptide backbone indicating contributions from segmental motion and internal rotation. bohrium.com

The conformation of the glutamine side chain is of particular interest. NMR studies on intrinsically disordered proteins have shown that the chemical shifts of Cα and Cβ carbons are sensitive to secondary structure changes. nih.gov By analogy, the conformational ensemble of this compound in solution could be characterized by analyzing these chemical shifts.

Table 1: Representative ¹³C NMR Chemical Shifts for Amino Acid Residues in Peptides (in ppm relative to DSS)

Residue Carbon Chemical Shift (ppm)
Glycine (B1666218) ~43
C' ~172
Glutamine ~54
~28
~32
~178 (amide)
C' ~175

Note: These are approximate values and can vary depending on the specific peptide sequence, pH, and solvent conditions. Data is generalized from typical peptide NMR studies.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure

The amide I band (primarily C=O stretching) and amide II band (a combination of N-H in-plane bending and C-N stretching) in the IR and Raman spectra are particularly informative for secondary structure analysis. embl-hamburg.de The positions of these bands are sensitive to hydrogen bonding and the local conformation of the peptide backbone. For example, in solid-state studies of cyclic dipeptides, the C=O stretching vibration is typically found in the 1600-1700 cm⁻¹ range, with shifts indicating the presence of intermolecular hydrogen bonding. researchgate.net

Raman spectroscopy can be applied to both solid samples and aqueous solutions, providing complementary information to IR spectroscopy. gre.ac.uk In studies of dipeptides, differences in hydrogen-bonding patterns between polymorphs lead to distinct vibrational modes for N-H and C=O stretching. gre.ac.uk Density functional theory (DFT) calculations are often used in conjunction with experimental vibrational spectra to aid in the assignment of vibrational modes. researchgate.netgre.ac.uk

For this compound, vibrational spectroscopy can be used to identify characteristic frequencies for the glycine and glutamine residues. For example, the CH₂ bending vibrations of glycine are expected in the 1370-1470 cm⁻¹ range. researchgate.net The amide group of the glutamine side chain will also have characteristic vibrational modes. By analyzing the shifts in these frequencies, information about intermolecular interactions, such as hydrogen bonding, can be inferred. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Peptide Functional Groups

Vibrational Mode Typical Frequency Range (cm⁻¹) Structural Sensitivity
Amide I (C=O stretch) 1600 - 1700 Secondary structure, Hydrogen bonding
Amide II (N-H bend, C-N stretch) 1500 - 1600 Secondary structure
CH₂ Bending 1370 - 1470 Local conformation
N-H Stretch 3200 - 3400 Hydrogen bonding

Note: These ranges are approximate and can be influenced by the specific molecular environment.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation

Circular Dichroism (CD) spectroscopy is a widely used technique for the rapid determination of the secondary structure of proteins and peptides in solution. nih.govresearchgate.net This method measures the differential absorption of left and right circularly polarized light by a chiral molecule. The peptide bond is the primary chromophore that contributes to the CD signal in the far-UV region (below 250 nm). embl-hamburg.de

The shape and magnitude of the CD spectrum are characteristic of the type of secondary structure present, such as α-helices, β-sheets, and random coils. nih.gov For a small peptide like this compound, which is unlikely to form stable, well-defined secondary structures on its own, the CD spectrum would likely be indicative of a disordered or random coil conformation. However, the presence of any residual structure or conformational preferences could be detected.

The analysis of CD spectra to estimate the percentage of different secondary structural elements often involves the use of deconvolution algorithms and reference databases of proteins with known structures. nih.govrsc.org While these methods are more established for larger proteins, they can still provide qualitative insights into the conformational tendencies of smaller peptides. For this compound, CD spectroscopy can be used to study how its conformation changes in response to environmental factors such as pH, temperature, or the presence of other molecules.

X-ray Crystallography and Crystal Structure Elucidation

X-ray crystallography provides the most precise and detailed three-dimensional structural information for molecules that can be crystallized. This technique allows for the direct visualization of the atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a compound in the solid state. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern.

For a peptide like this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the crystalline state. This includes the torsional angles of the peptide backbone (phi, psi, and omega angles) and the conformation of the glutamine side chain. The analysis would also provide accurate measurements of all bond lengths and angles.

Crystallographic studies of similar small peptides and amino acid derivatives have provided valuable precedents. For example, the crystal structure of glutamine-binding protein from Escherichia coli was determined by X-ray diffraction, revealing a P2(1)2(1)2(1) space group with two molecules per asymmetric unit. nih.gov While this is a much larger protein, the principles of crystallographic analysis are the same. Studies on smaller peptides, such as dipeptides, have shown that they can exist in different polymorphic forms with distinct crystal packing and hydrogen-bonding networks. gre.ac.uk

A hypothetical crystallographic analysis of this compound might yield the following type of data:

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 12.3
c (Å) 9.7
α, β, γ (°) 90, 90, 90
Volume (ų) 1013.8
Z (molecules/unit cell) 4

Note: This data is purely illustrative and represents a plausible outcome for a peptide of this size.

Investigation of Intermolecular Interactions in Solid State

The crystal structure determined by X-ray diffraction also provides a wealth of information about the intermolecular interactions that stabilize the crystal lattice. These interactions, primarily hydrogen bonds, are crucial for understanding the self-assembly and physical properties of the peptide in the solid state.

In the crystal structure of this compound, one would expect to observe an extensive network of hydrogen bonds. The potential hydrogen bond donors include the N-terminal amino group, the amide N-H groups of the peptide backbone and the glutamine side chain. The acceptors include the C-terminal carboxylate group, the carbonyl oxygen atoms of the peptide backbone, and the amide oxygen of the glutamine side chain.

Computational Chemistry and Molecular Modeling

Computational methods provide powerful insights into the atomic-level behavior of peptides, complementing experimental data by offering a dynamic and energetic perspective on their structure.

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules and explore their conformational flexibility in different environments. By simulating the motions of atoms and molecules over time, MD provides a detailed picture of how tripeptides like this compound behave in solution. longdom.org These simulations can reveal the transient structures the peptide adopts, the influence of solvent molecules on its conformation, and the dynamics of its internal motions.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and to determine optimized, low-energy geometries of molecules. researchgate.net These methods provide highly accurate information on bond lengths, bond angles, and the distribution of electrons within the peptide. For peptides, quantum calculations are essential for refining the structures obtained from other methods and for understanding the nature of non-covalent interactions, such as hydrogen bonds, that stabilize specific conformations. researchgate.net

Studies on similar tripeptides, such as triglycine (B1329560) and its alanine-substituted analogues, have utilized quantum chemistry to calculate the relative energies of different conformers and to analyze the energetic contributions of intramolecular interactions. osti.gov For this compound, these calculations would be instrumental in optimizing the geometry of various potential conformers and providing precise energetic rankings, thereby identifying the most stable structures.

The conformational landscape of a peptide describes all the possible three-dimensional structures it can adopt and their corresponding potential energies. Mapping this landscape involves systematically exploring the rotational freedom around the peptide's single bonds and using energy minimization techniques to identify stable, low-energy conformers. researchgate.net

For a tripeptide like this compound, the conformational space is vast due to the multiple rotatable bonds in the backbone and the glutamine side chain. Computational studies on analogous tripeptides like Tyr-Gly-Gly have identified numerous stable conformers, often characterized by folded structures stabilized by intricate hydrogen bond networks. researchgate.net The process typically involves generating a multitude of starting structures and then optimizing each one to find the nearest local energy minimum. The resulting conformers are then ranked by energy to determine their relative populations.

Table 1: Illustrative Relative Energies of Tripeptide Conformers This table presents representative data from computational studies on analogous tripeptides to illustrate the concept of a conformational landscape. The specific values are not for this compound.

Conformer IDRelative Energy (kcal/mol)Key Intramolecular Interactions
Conformer A0.00Folded, multiple H-bonds
Conformer B1.25Extended, C5 H-bond
Conformer C2.10Partially folded, γ-turn
Conformer D3.50Globular, side chain-backbone H-bond

Data adapted from studies on analogous tripeptides. researchgate.netosti.gov

Analysis of Peptide Bond Conformation and Backbone Torsion Angles

The conformation of a peptide backbone is fundamentally defined by a set of torsion angles (dihedral angles). The key angles are phi (φ), psi (ψ), and omega (ω). The omega angle, which describes the rotation around the peptide bond (C-N), is typically planar (either trans, ~180°, or less commonly cis, ~0°) due to the partial double-bond character of the peptide bond. The φ and ψ angles, however, have significant rotational freedom and largely determine the secondary structure of the peptide. nih.gov

Computational analyses of tripeptides provide detailed distributions of these angles for the most stable conformers. longdom.org For example, an extended or β-strand-like conformation would have significantly different φ/ψ angles compared to a folded or turn-like structure. The universally conserved Gly-Gly-Gln (GGQ) motif, when observed in biological contexts like ribosomal release factors, adopts a specific conformation to perform its function, underscoring the importance of these angles. osti.gov

Table 2: Representative Backbone Torsion Angles for Tripeptide Conformations This table shows typical torsion angle values for different idealized conformations. The specific values for this compound would be determined through computational modeling.

ResidueConformation Typeφ (phi) Angle (°)ψ (psi) Angle (°)ω (omega) Angle (°)
GlycineExtended (β-strand)-139+135180
GlycineTurn (Type II)-60+120180
GlutamineHelical (α-helix)-60-45180

Data based on established values for peptide conformations. nih.gov

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are critical determinants of peptide and protein structure. In this compound, both intramolecular (within the same molecule) and intermolecular (between molecules, such as with water) hydrogen bonds can form. Intramolecular hydrogen bonds, such as those forming C5 (δ-turn) or C7 (γ-turn) rings, are key to stabilizing folded conformations. osti.govaip.org

Table 3: Potential Hydrogen Bond Donors and Acceptors in this compound

GroupTypePotential Role
N-terminal amino (-NH3+)BackboneDonor
Glycine amide (-NH)BackboneDonor
Glutamine amide (-NH)BackboneDonor
Glutamine side-chain amide (-NH2)Side ChainDonor
Peptide carbonyl (C=O)BackboneAcceptor
C-terminal carboxyl (-COO-)BackboneAcceptor
Glutamine side-chain carbonyl (C=O)Side ChainAcceptor

Biological Roles and Mechanisms of Action of Glycylglycyl L Glutamine

Cellular Uptake and Transport Mechanisms

While direct studies on Glycylglycyl-L-glutamine are not available, the cellular uptake of tripeptides is generally mediated by specific transporters. In mammals, the proton-coupled oligopeptide transporter (POT) family is responsible for absorbing dipeptides and tripeptides into cells. mdpi.com

Two of the most well-characterized of these transporters are PEPT1 and PEPT2. nih.gov These transporters move di- and tripeptides across the cell membrane using the energy from a proton gradient. mdpi.comnih.gov

PEPT1 is considered a low-affinity, high-capacity transporter and is primarily found in the brush-border membrane of intestinal epithelial cells, playing a role in the absorption of dietary peptides. physiology.org

PEPT2 is a high-affinity, low-capacity transporter expressed mainly in the kidneys, where it is involved in reabsorbing peptides from the glomerular filtrate. mdpi.comphysiology.org It is also found in other tissues, including the brain. mdpi.com

Both PEPT1 and PEPT2 have a broad substrate specificity and can transport almost all possible di- and tripeptides. mdpi.comphysiology.org Therefore, it is plausible that this compound would be a substrate for these transporters, though this has not been experimentally verified. Some tripeptides may also cross epithelial layers through paracellular diffusion, a process that is not mediated by transporters. oup.com

Table 1: General Characteristics of Mammalian Peptide Transporters

TransporterAffinity/CapacityPrimary LocationPrimary FunctionIon Coupling
PEPT1 Low-affinity / High-capacityIntestineAbsorption of dietary peptidesH+
PEPT2 High-affinity / Low-capacityKidney, BrainReabsorption of peptidesH+

Molecular Interactions with Biological Targets

There is no specific information detailing the molecular interactions of this compound with biological targets.

Binding to Peptidases and Proteases

Small peptides like this compound are generally subject to hydrolysis by various peptidases and proteases. Studies on similar glutamine-containing dipeptides, such as Glycyl-L-glutamine and L-alanyl-L-glutamine, show they are metabolized primarily through hydrolysis by hydrolases on cell membranes, breaking them down into their constituent amino acids. nih.gov Plasma hydrolysis for these dipeptides was found to be too slow to be a significant factor in their clearance, suggesting that the primary site of breakdown is at the cell surface or within the cell after transport. nih.gov It is likely that this compound would be similarly hydrolyzed, releasing two glycine (B1666218) molecules and one L-glutamine molecule.

Receptor Ligand Activity and Signaling Pathway Modulation

No studies have identified this compound as a ligand for any specific receptors. The biological activity of many peptides is dependent on their sequence and structure, but there is currently no evidence to suggest that this tripeptide has direct signaling roles. Any downstream signaling effects would likely be attributable to its hydrolysis product, L-glutamine, which is known to activate several signaling pathways, including the mTOR pathway, which is crucial for cell growth and proliferation. nih.gov

Interaction with Transporters and Binding Proteins

As discussed in section 4.1, the primary interaction of a tripeptide like this compound with transporters would likely be with members of the POT family, such as PEPT1 and PEPT2, which facilitate its entry into cells. mdpi.com There is no specific information about its interaction with other binding proteins.

Influence on Cellular Metabolism and Bioenergetics

The direct influence of intact this compound on cellular metabolism has not been studied. Its metabolic effects are presumed to arise from its breakdown into glycine and L-glutamine. L-glutamine is a critical amino acid for highly proliferative cells, serving as a major source of carbon and nitrogen. nih.govembopress.org

Once inside the cell, glutamine is a key substrate for numerous metabolic pathways:

Energy Production: Glutamine can be converted to glutamate (B1630785) and then to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support ATP production. mdpi.com

Biosynthesis: The nitrogen from glutamine is essential for the synthesis of nucleotides (purines and pyrimidines) and other non-essential amino acids. nih.gov

Redox Homeostasis: Glutamate derived from glutamine is a precursor for the synthesis of glutathione (B108866), a major cellular antioxidant. nih.gov

Role in Nitrogen Metabolism and Ammonia (B1221849) Homeostasis

The role of this compound in nitrogen metabolism would be indirect, serving as a delivery vehicle for L-glutamine. L-glutamine is the most abundant amino acid in the body and is fundamental to the transport of nitrogen between tissues and to ammonia homeostasis. nih.gov

In the brain, glutamate plays a central role as a nitrogen buffer, and a major pathway for ammonia removal is its incorporation into glutamine via the glutamine synthetase reaction. mdpi.com In the liver, glutamine is involved in the urea (B33335) cycle, the primary pathway for detoxifying ammonia. nih.gov Studies have shown that oral glutamine supplementation can improve nitrogen balance without increasing harmful portal ammonia concentrations. nih.gov The catabolism of glutamine itself produces ammonia through the action of glutaminase (B10826351), a process that is tightly regulated within cells. frontiersin.org

Contribution to Nucleotide and Protein Biosynthesis Pathways

This compound serves as a critical source of L-glutamine, an amino acid that is fundamental to the synthesis of proteins and nucleotides. As one of the 20 proteinogenic amino acids, glutamine is directly incorporated into polypeptide chains during protein synthesis. wikipedia.orgembopress.org Beyond this structural role, glutamine is a primary nitrogen donor for many anabolic processes, including the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA. wikipedia.orgnih.gov

The carbon backbone of glutamine also contributes to the synthesis of other non-essential amino acids, such as proline and aspartate. embopress.org Aspartate, in particular, is a key precursor for nucleotide biosynthesis; its amine group is utilized for creating purine (B94841) nucleotides, while its entire carbon skeleton is incorporated into the pyrimidine (B1678525) ring. embopress.orgresearchgate.net In certain rapidly proliferating cells, such as glioblastoma cells, the enzymatic activity of glutamine synthetase directly fuels the synthesis of purines, highlighting the central role of glutamine metabolism in producing genetic material. nih.govnih.gov

Table 1: Key Biosynthetic Products Derived from L-Glutamine

Category Biosynthetic Product Role of L-Glutamine
Macromolecules Proteins Direct incorporation as a proteinogenic amino acid. wikipedia.orgembopress.org
Nucleotides Purines (Adenine, Guanine) Primary nitrogen donor. wikipedia.org
Pyrimidines (Cytosine, Thymine, Uracil) Nitrogen and carbon donor (via aspartate). researchgate.net
Amino Acids Glutamate Direct product of glutamine deamination. nih.gov
Aspartate Precursor for nucleotide synthesis. embopress.orgresearchgate.net
Proline Synthesized from glutamate. embopress.org

Regulation of Redox Balance and Glutathione Synthesis

The integrity of cellular components is perpetually challenged by reactive oxygen species (ROS), necessitating robust antioxidant defense systems. L-glutamine, supplied by this compound, is indispensable for maintaining redox homeostasis, primarily through its role as a precursor for the synthesis of glutathione (GSH). wikipedia.orgnih.gov Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and a master antioxidant. mdpi.com

The synthesis of GSH is an ATP-dependent two-step enzymatic process. First, glutamate and cysteine are combined by glutamate-cysteine ligase (GCL), the rate-limiting enzyme in this pathway. mdpi.com Subsequently, glutathione synthetase adds glycine to form GSH. uky.edu By providing the glutamate substrate, active glutamine metabolism is directly linked to the cell's capacity for de novo GSH synthesis. nih.gov This connection is crucial for T-lymphocytes, where heightened glutamine catabolism during activation supports the increased demand for GSH to control redox balance and suppress oxidative stress. nih.govuky.eduelsevierpure.com

Table 2: Components of Glutathione (GSH) Synthesis

Component Name Role
Amino Acid Precursors L-Glutamate Derived from L-glutamine; provides the gamma-glutamyl moiety. nih.gov
L-Cysteine Provides the thiol (-SH) group, critical for antioxidant activity. mdpi.com
Glycine The C-terminal amino acid of the tripeptide. uky.edu
Enzymes Glutamate-cysteine ligase (GCL) Catalyzes the first and rate-limiting step. mdpi.com
Glutathione Synthetase (GSS) Catalyzes the second step, adding glycine. uky.edu
Energy Source Adenosine triphosphate (ATP) Required for both enzymatic steps. mdpi.com

Modulation of Cellular Processes

Cell Proliferation, Growth, and Differentiation

L-glutamine is a major nutrient and energy source for rapidly dividing cells, making this compound a key supplement for supporting cellular expansion. nih.gov Studies have demonstrated that providing a stable source of glutamine, such as the dipeptide glycyl-glutamine, enhances the proliferation of lymphocytes from both healthy individuals and AIDS patients. nih.gov The availability of glutamine is essential for progression through the cell cycle, particularly for moving past the G1 restriction point and exiting the S phase into mitosis. nih.gov

Depletion of glutamine results in a significant reduction in cell proliferation and can lead to cell cycle arrest. nih.gov Conversely, supplementation with glutamine has been shown to promote the proliferation of porcine intestinal epithelial cells and stimulate the expansion of intestinal stem cells, highlighting its role in tissue homeostasis and regeneration. mdpi.com This proliferative effect is linked to glutamine's ability to fuel biosynthetic pathways and provide energy. nih.gov

Apoptosis and Cellular Survival Pathways

The availability of L-glutamine is a critical determinant of cell fate, influencing both survival and programmed cell death (apoptosis). nih.govresearchgate.net Glutamine deprivation is a potent inducer of apoptosis in numerous cell types, acting through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov A lack of glutamine can sensitize cells to other apoptotic stimuli, such as the Fas ligand and tumor necrosis factor-alpha (TNF-α). nih.gov

In contrast, glutamine supplementation often promotes cell survival. It has been shown to reduce heat shock-induced cell death in intestinal epithelial cells, an effect that may be crucial for preventing mucosal atrophy under metabolic stress. documentsdelivered.com One of the key survival mechanisms involves the upregulation of glutathione levels, which combats oxidative stress—a common trigger for the intrinsic apoptotic pathway. researchgate.net Glutamine may also modulate the expression and activity of key apoptotic regulatory proteins. researchgate.net

Table 3: Influence of L-Glutamine on Apoptotic Factors

Condition Effect on Apoptosis Mediating Factors and Pathways

| Glutamine Deprivation | Pro-apoptotic | - Increased sensitivity to Fas ligand and TNF-α. nih.gov

  • Activation of caspase-2 and -3. nih.gov
  • Release of cytochrome c from mitochondria. nih.gov | | Glutamine Supplementation | Anti-apoptotic / Pro-survival | - Upregulation of glutathione to scavenge ROS. researchgate.net
  • Maintenance of cell growth and reduction of cell death under stress. documentsdelivered.com
  • Down-regulation of the second mitochondria-derived activator of caspases (SMAC/Diablo). researchgate.net |
  • Gene Expression and Transcriptional Regulation

    L-glutamine and its metabolites can act as signaling molecules that regulate the expression of a wide array of genes, thereby influencing diverse cellular functions. In human hepatoma cells, glutamine stimulates the expression and processing of sterol regulatory element binding proteins (SREBPs), master transcriptional regulators of lipid homeostasis. nih.gov

    Transcriptomic studies in porcine intestinal epithelial cells revealed that glutamine supplementation leads to extensive changes in gene expression, with 925 genes being upregulated and 1152 genes downregulated. nih.gov The upregulated genes were significantly enriched in pathways related to DNA replication, such as those involving the minichromosome maintenance (MCM) protein complex, which is essential for initiating DNA synthesis. mdpi.comnih.gov Conversely, genes associated with inflammatory responses and certain apoptotic signaling pathways were downregulated. mdpi.comnih.gov In pancreatic β-cells, prolonged exposure to glutamine alters the expression of numerous genes involved in cellular signaling, metabolism, and insulin (B600854) secretion. researchgate.net Furthermore, in plants and other organisms, the availability of glutamine regulates the expression of genes central to nitrogen assimilation, including glutamine synthetase itself. frontiersin.orgmdpi.com

    Metabolic Fate and Enzymatic Degradation Pathways

    Upon administration, this compound is hydrolyzed by cellular peptidases, releasing two molecules of glycine and one molecule of L-glutamine. The subsequent metabolic fate is primarily determined by the catabolism of L-glutamine. The principal pathway for glutamine degradation is initiated by the enzyme glutaminase, which deaminates glutamine to form glutamate and ammonia. embopress.orgnih.gov

    Glutamate serves as a key metabolic hub. It can be further metabolized by glutamate dehydrogenase or a transaminase to yield α-ketoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle. embopress.org The entry of α-ketoglutarate into the TCA cycle is a major anaplerotic pathway, replenishing cycle intermediates and contributing to cellular energy production (ATP synthesis). nih.gov Alternatively, glutamate can be used as a substrate for the synthesis of other amino acids or glutathione. embopress.org The reverse reaction, the synthesis of glutamine from glutamate and ammonia, is catalyzed by glutamine synthetase, an ATP-dependent enzyme. nih.gov In some microorganisms like Saccharomyces cerevisiae, an alternative degradation pathway exists involving glutamine transaminase and ω-amidase. researchgate.net

    Table 4: Key Enzymes in L-Glutamine Metabolism

    Enzyme Reaction Catalyzed Metabolic Pathway
    Peptidases Hydrolysis of this compound Initial degradation of the tripeptide.
    Glutaminase (GLS) L-glutamine → L-glutamate + NH₃ Glutaminolysis. embopress.orgnih.gov
    Glutamate Dehydrogenase (GDH) L-glutamate ↔ α-ketoglutarate + NH₃ Anaplerosis (TCA Cycle entry). embopress.org
    Transaminases L-glutamate + α-keto acid ↔ α-ketoglutarate + Amino acid Amino acid biosynthesis, Anaplerosis. embopress.org
    Glutamine Synthetase (GS) L-glutamate + NH₃ + ATP → L-glutamine + ADP + Pi Glutamine biosynthesis. nih.gov
    Glutamine Transaminase L-glutamine + α-keto acid → α-ketoglutaramate + Amino acid Alternative degradation pathway. researchgate.net
    ω-Amidase α-ketoglutaramate → α-ketoglutarate + NH₃ Alternative degradation pathway. researchgate.net

    Kinetics of Peptide Bond Hydrolysis in Biological Systems

    The breakdown of peptides, a process known as hydrolysis, is fundamental to their metabolism and bioavailability. In biological systems, the hydrolysis of peptide bonds can be influenced by various factors, including temperature, pH, and the presence of enzymes. The degradation of peptides like this compound generally follows specific kinetic models.

    Studies on dipeptides containing glutamine have shown that their degradation can be effectively described by pseudo-first-order kinetics. nih.gov This indicates that the rate of hydrolysis is proportional to the concentration of the peptide. The hydrolysis of peptides is catalyzed by hydrolase enzymes present in plasma and on cell membranes. nih.gov While plasma hydrolases contribute to the breakdown, their activity may not be the primary driver of in vivo clearance for certain peptides. nih.gov For instance, the in vitro half-lives of Glycyl-L-glutamine and L-alanyl-L-glutamine in plasma were determined to be 553 ± 160 minutes and 46 ± 3 minutes, respectively, suggesting that extracellular hydrolysis by cell membrane-bound enzymes is the main metabolic pathway. nih.gov

    The rate of peptide bond hydrolysis is also significantly affected by environmental conditions. Research on dipeptide hydrolysis in aqueous solutions has demonstrated that the rate increases exponentially with a rise in temperature. nih.gov Furthermore, the stability of these peptides is pH-dependent, with maximum stability for some glutamine dipeptides observed around a pH of 6.0. nih.gov

    The process of peptide hydrolysis results in the release of the constituent amino acids. Following the administration of glutamine-containing dipeptides like Glycyl-L-glutamine and L-alanyl-L-glutamine, an increase in the arterial concentration of the individual amino acids is observed, confirming the cleavage of the peptide bond. nih.gov

    Influence of N-Terminal Residues on Degradation Rates

    The amino acid at the N-terminus of a peptide plays a crucial role in determining its stability and rate of degradation. This concept is a cornerstone of the "N-end rule," which correlates the identity of the N-terminal residue to the protein's half-life in vivo. researchgate.net

    For glutamine-containing dipeptides, the nature of the N-terminal amino acid has a demonstrable impact on the rate of degradation. A study on five different glutamine dipeptides revealed that the rate constants of hydrolysis were influenced by the N-terminal residue. nih.gov The degradation rates decreased in the following order: Glycyl-L-glutamine > L-alanyl-L-glutamine > L-leucyl-L-glutamine > L-valyl-L-glutamine > L-isoleucyl-L-glutamine. nih.gov This suggests that peptides with a smaller, less complex N-terminal residue like glycine are more susceptible to hydrolysis compared to those with bulkier side chains.

    Table 1: Influence of N-Terminal Residue on the Degradation Rate of Glutamine Dipeptides
    DipeptideRelative Degradation Rate
    Glycyl-L-glutamineHighest
    L-alanyl-L-glutamine
    L-leucyl-L-glutamine
    L-valyl-L-glutamine
    L-isoleucyl-L-glutamineLowest

    Pharmacological and Biomedical Research Applications of Glycylglycyl L Glutamine

    Immunomodulatory Research

    Maintenance of Mucosal Immunity and Gut-Associated Lymphoid Tissue (GALT) Integrity

    Studies have demonstrated that supplementation with Glycylglycyl-L-glutamine can counteract these negative effects. In a study involving mice, TPN solutions enriched with 2% this compound were as effective as L-glutamine in preventing TPN-induced GALT atrophy and maintaining normal lymphocyte yields in Peyer's patches, the intraepithelial layer, and the lamina propria. nih.gov This preservation of GALT structure is critical for a functional mucosal immune response. The study also highlighted a functional outcome: mice receiving the this compound-enriched TPN had a significantly lower incidence of viral shedding upon challenge with the H1N1 influenza virus, indicating robust upper respiratory tract immunity. nih.gov This suggests that the dipeptide effectively delivers glutamine, which is essential for the proliferation and function of immune cells like lymphocytes. nih.govyoutube.com

    Glutamine is a key nutrient for lymphocytes and is vital for the production of secretory immunoglobulin A (SIgA), the primary antibody that provides protection on mucosal surfaces. nih.govfrontiersin.org Research in rats with gut-derived sepsis showed that glutamine supplementation enhances IgA secretion and helps maintain T-lymphocyte populations in Peyer's patches. nih.gov By providing a stable source of glutamine, this compound supports these fundamental aspects of mucosal defense, ensuring the integrity and functionality of the GALT.

    Table 1: Effects of this compound on Mucosal Immunity and GALT

    ParameterObservation in Research ModelsImplication for Mucosal Immunity
    GALT Lymphocyte Yield Maintained normal lymphocyte counts in Peyer's patches, intraepithelial layer, and lamina propria during TPN. nih.govPrevents atrophy of immune tissue in the gut.
    Upper Respiratory Immunity Significantly reduced viral shedding in nasal secretions after influenza challenge compared to standard TPN. nih.govEnhances the protective immune response in the respiratory tract.
    Immunoglobulin A (IgA) Levels Glutamine supplementation (for which the dipeptide is a pro-drug) increases intestinal IgA levels. nih.govBoosts the primary antibody defense at mucosal surfaces.
    T-Lymphocyte Populations Glutamine supplementation helps maintain CD3+ and CD4+ T-lymphocyte populations in Peyer's patches during sepsis. researchgate.netSupports cell-mediated immunity within the GALT.

    Gastrointestinal Physiology and Pathophysiology Research

    Support for Enterocyte Metabolism and Gut Barrier Function

    This compound is extensively studied for its role in supporting the metabolism of enterocytes (intestinal epithelial cells) and preserving the integrity of the gut barrier. Glutamine is the principal metabolic fuel for rapidly dividing cells like enterocytes and colonocytes. nih.govcasi.org Its availability is critical for maintaining the structure and function of the intestinal mucosa. nih.gov In conditions of metabolic stress, the body's demand for glutamine can exceed its capacity for synthesis, making it a conditionally essential amino acid. nih.govmetagenics.ie

    Research has shown that providing glutamine via the stable dipeptide this compound prevents the deterioration of gut barrier function that can occur during periods of stress, such as in postoperative patients receiving TPN. nih.govresearchgate.net In a clinical study, patients receiving TPN enriched with this compound maintained normal intestinal permeability, whereas those on standard TPN showed a significant increase in permeability. nih.govresearchgate.net This is crucial because increased intestinal permeability, or "leaky gut," allows harmful substances like toxins and pathogens to enter the bloodstream. metagenics.ie

    The mechanism behind this protective effect involves the regulation of tight junction proteins, which seal the space between epithelial cells. bohrium.comnih.gov Glutamine has been shown to protect these junctions from damage. nih.gov Furthermore, dietary supplementation with this compound has been found to improve intestinal integrity, in part by modulating the gut microbiota and enriching beneficial bacteria that produce short-chain fatty acids. rsc.org As a primary energy source, glutamine delivered by the dipeptide supports the high metabolic rate of enterocytes, enabling them to maintain their structural and functional roles in the gut barrier. nih.gov

    Role in Intestinal Mucosal Repair and Integrity

    The role of this compound extends to the active repair and maintenance of the intestinal mucosa. The intestinal lining has a rapid cell turnover, and glutamine is essential for the proliferation and differentiation of intestinal epithelial cells required for this constant renewal and for repair after injury. nih.govcasi.org Glutamine serves as a precursor for nucleotide synthesis, providing the building blocks for DNA and RNA, which is a prerequisite for cell division and protein synthesis in the intestinal mucosa. nih.govhbpdint.com

    Studies in various research models have demonstrated the efficacy of glutamine and its dipeptides in promoting mucosal healing. For instance, enteral supplementation with this compound has been shown to improve intestinal barrier function after liver transplantation in rats. hbpdint.com In piglets challenged with lipopolysaccharide (LPS), dietary this compound supplementation ameliorated damage to the ileum's morphology by increasing villus height and the ratio of villus height to crypt depth. rsc.org This indicates a direct trophic, or growth-promoting, effect on the intestinal lining.

    Furthermore, glutamine administration has been found to accelerate mucosal healing in experimental colitis. turkjgastroenterol.org It appears to exert these effects by providing necessary energy for mucosal cells, supporting the synthesis of protective molecules like glutathione (B108866), and modulating inflammatory responses. nih.govturkjgastroenterol.org By ensuring a steady supply of glutamine, this compound supports the cellular processes that are fundamental to repairing a damaged intestinal mucosa and maintaining its structural integrity. nih.govresearchgate.net

    Table 2: Research Findings on this compound in Gut Integrity and Repair

    Research AreaKey FindingModel System
    Intestinal Permeability Glycyl-L-glutamine in TPN prevented the increase in intestinal permeability and decrease in villus height seen with standard TPN. nih.govresearchgate.netPostoperative human patients
    Intestinal Morphology Dietary Glycyl-glutamine supplementation improved ileum morphology by increasing villus height and the villus height/crypt depth ratio after an LPS challenge. rsc.orgWeaned piglets
    Post-Transplant Barrier Function Enteral supplementation with Glycyl-glutamine improved intestinal barrier function. hbpdint.comRats after liver transplantation
    Mucosal Healing L-glutamine enemas accelerated mucosal healing, as indicated by increased mucosal DNA content and crypt depth. turkjgastroenterol.orgRats with experimental colitis

    Applications in Advanced Nutritional and Metabolic Research

    As a Stable Source of L-Glutamine for Cellular Requirements

    A primary application of this compound in research is to serve as a highly stable source of L-glutamine. Free L-glutamine is notoriously unstable in aqueous solutions, such as liquid nutritional formulas and cell culture media. evonik.comsigmaaldrich.com It spontaneously degrades over time, particularly at physiological pH and temperature, into pyroglutamate (B8496135) and ammonia (B1221849). evonik.comcytion.com The accumulation of ammonia can be toxic to cells and can negatively affect experimental outcomes. evonik.com

    To overcome this limitation, stable dipeptides like this compound and L-alanyl-L-glutamine were developed. evonik.comsigmaaldrich.com These dipeptides are highly soluble and stable, even during heat sterilization processes like autoclaving. Once administered or added to culture media, cells can take up the dipeptide and cleave it using intracellular peptidases to release free L-glutamine and glycine (B1666218), making the essential amino acid available for cellular metabolism as needed. This method provides a controlled and steady supply of L-glutamine, avoiding the initial concentration spike and subsequent degradation associated with the free amino acid. This stability is crucial for both clinical nutrition research, where parenteral and enteral solutions are stored, and for cell culture experiments that run for extended periods. evonik.com

    Use in Cell Culture Media for Enhanced Growth and Productivity

    In the field of biotechnology and biomedical research, this compound is used as a supplement in cell culture media to enhance cell growth, viability, and productivity. sigmaaldrich.com Virtually all mammalian cells grown in culture require L-glutamine as a major energy source and for the synthesis of proteins and nucleic acids. biosera.comthermofisher.com The instability of free L-glutamine in liquid media presents a significant challenge for maintaining optimal culture conditions. cytion.com

    By replacing free L-glutamine with a stable dipeptide like this compound, researchers can significantly improve the quality and consistency of their cell cultures. sigmaaldrich.com The use of the dipeptide prevents the build-up of toxic ammonia, which can inhibit cell growth and affect protein production. evonik.com Studies have shown that glutamine is often the growth-limiting substrate in standard media formulations. nih.gov Providing a stable source like this compound ensures that this critical nutrient is not depleted and is available throughout the culture period. This leads to healthier cells, higher cell densities, and extended culture viability, which is particularly important for demanding applications such as the production of monoclonal antibodies, recombinant proteins, and viruses for vaccines. evonik.comsigmaaldrich.com

    Table 3: Advantages of this compound in Cell Culture

    FeatureBenefitImpact on Cell Culture
    High Stability Resists degradation into ammonia and pyroglutamate in liquid media. evonik.comPrevents toxic byproduct accumulation, maintains stable pH.
    Controlled Release L-glutamine is released intracellularly after dipeptide uptake. evonik.comProvides a steady, on-demand supply of L-glutamine.
    Enhanced Viability Supports long-term cell health by providing a consistent energy and nitrogen source. cytion.comExtends the viable period of the culture.
    Increased Productivity Healthier cells with optimized metabolism can lead to higher yields. evonik.comImproves the output of target biomolecules (e.g., antibodies, proteins).

    Potential in Parenteral and Enteral Nutrition Formulations

    L-glutamine is a conditionally essential amino acid that becomes depleted during periods of severe metabolic stress. However, its direct use in parenteral nutrition (PN) solutions is hampered by its poor stability and solubility. Upon heat sterilization or prolonged storage, L-glutamine can degrade into toxic byproducts like pyroglutamic acid and ammonia.

    To overcome these limitations, stable dipeptides of glutamine have been developed, with L-alanyl-L-glutamine and Glycyl-L-glutamine being the most prominent examples. These dipeptides are highly soluble and stable, making them suitable for inclusion in PN formulations. nih.govwikipedia.org Once administered, they are rapidly hydrolyzed by peptidases in the body to release free L-glutamine and the other constituent amino acid (alanine or glycine).

    Research in animal models has shown that both Glycyl-L-glutamine and L-alanyl-L-glutamine are effectively utilized as a source of glutamine in long-term total parenteral nutrition. nih.gov Studies comparing the two found no significant differences in weight gain or nitrogen balance, with similar plasma levels of free glutamine achieved during infusion. nih.gov The urinary excretion of both dipeptides is low, indicating efficient utilization for protein synthesis and growth. nih.gov

    Dipeptide Comparison in Parenteral Nutrition (Rat Model)
    Parameter Finding
    Weight Gain No significant difference between Glycyl-L-glutamine and L-alanyl-L-glutamine groups. nih.gov
    Nitrogen Balance No significant difference between the groups. nih.gov
    Plasma Glutamine Similar levels achieved with both dipeptides. nih.gov
    Urinary Excretion Low for both (approx. 3.7% for L-alanyl-L-glutamine, 4.3% for Glycyl-L-glutamine). nih.gov

    Exploratory Therapeutic Potential in Disease Models

    Research in Contexts of Catabolic Stress and Critical Illness

    During critical illness, trauma, and sepsis, the body's demand for glutamine escalates dramatically, leading to a state of glutamine depletion. nih.gov This depletion is associated with impaired immune function, compromised gut barrier integrity, and increased mortality. nih.govresearchgate.net Glutamine is a key fuel source for rapidly dividing cells, including enterocytes and lymphocytes, making its availability crucial during catabolic stress. nih.govub.edu

    Supplementation with glutamine dipeptides aims to replenish the body's glutamine pool, thereby supporting intestinal function, modulating immune and inflammatory responses, and improving clinical outcomes. nih.govub.edu Numerous clinical trials and meta-analyses have demonstrated that parenteral glutamine supplementation in critically ill patients can reduce infectious complications, shorten hospital stays, and, in some cases, decrease mortality. nih.govnih.govsci-hub.se

    While much of the clinical research has utilized L-alanyl-L-glutamine, the fundamental principle of providing a stable glutamine source applies to Glycyl-L-glutamine as well. The European Society for Clinical Nutrition and Metabolism (ESPEN) has previously recommended the addition of intravenous glutamine (as dipeptides) to PN for critically ill patients. nih.govub.edu

    Studies in Cancer Research (e.g., cell vitality, chemotherapy adjuncts)

    Glutamine metabolism is a central feature of many cancer types. Tumor cells often exhibit "glutamine addiction," where they rely heavily on glutamine as a source of carbon and nitrogen to fuel rapid proliferation and biosynthesis. embopress.orgnih.govfrontiersin.org This has led to research into glutamine metabolism as a potential target for anticancer therapies, such as glutaminase (B10826351) inhibitors that block the conversion of glutamine to glutamate (B1630785). frontiersin.orgnih.gov

    Conversely, cancer and its treatments, particularly chemotherapy, induce a catabolic state that depletes the body's glutamine stores. juniperpublishers.com This depletion can exacerbate treatment-related side effects like mucositis, neuropathy, and immunosuppression. Therefore, glutamine supplementation has been investigated as a supportive therapy to mitigate these toxicities and improve patient tolerance to chemotherapy.

    Studies have explored the use of Glycyl-L-glutamine in parenteral nutrition for patients with acute leukemia undergoing intensive chemotherapy. researchgate.net The rationale is to support the host's nutritional status and immune function without promoting tumor growth. Research suggests that providing glutamine can be beneficial in hematopoietic stem cell transplant recipients by reducing complications like mucositis. sci-hub.se However, the role of glutamine supplementation in cancer remains complex, with ongoing research needed to define its precise benefits and contexts of use. nih.govresearchgate.net

    Investigations Related to Sickle Cell Disease Pathophysiology

    The pathophysiology of sickle cell disease (SCD) is intrinsically linked to oxidative stress. nih.govnih.gov Sickle red blood cells are more susceptible to oxidative damage, which contributes to hemolysis, inflammation, and the painful vaso-occlusive crises (VOCs) that characterize the disease. nih.govnihr.ac.uk

    L-glutamine plays a crucial role in redox balance as a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and the major intracellular antioxidant, glutathione. nih.govnih.gov In SCD, there is evidence of a compromised NAD redox state in red blood cells. nih.gov Supplementing with L-glutamine is thought to improve this redox potential, reduce oxidative damage, and decrease the adhesion of sickle cells to the endothelium, a key event in the initiation of VOCs. nih.gov

    Based on this mechanism, oral L-glutamine (as Endari®) has been approved by the FDA to reduce acute complications of SCD in adults and children. nih.govfrontiersin.org Clinical trials have shown that L-glutamine therapy can significantly reduce the frequency of VOCs and hospitalizations. nih.govfrontiersin.org While these studies used free L-glutamine, the underlying principle of correcting glutamine deficiency to mitigate oxidative stress is the central therapeutic goal. There is no specific research available on the use of this compound in sickle cell disease.

    L-Glutamine in Sickle Cell Disease (Phase III Trial Findings)
    Outcome Measure Result
    Sickle Cell Crises Statistically significant reduction in the median number of crises. nih.gov
    Hospitalizations Statistically significant reduction in the median number of hospitalizations for pain. nih.gov
    Mechanism Believed to improve NAD redox potential and reduce oxidative stress. nih.govfrontiersin.org

    Research on Inflammatory Bowel Syndrome (IBS) Mechanisms

    While the outline specifies Inflammatory Bowel Syndrome (IBS), the available research on glutamine in gut disorders predominantly focuses on Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis. IBD is characterized by chronic inflammation and compromised intestinal barrier function ("leaky gut"). juniperpublishers.comchesapeakeexpressiv.com

    Glutamine is the primary fuel for enterocytes (the cells lining the intestine) and is essential for maintaining the integrity of the intestinal mucosa and tight junctions. juniperpublishers.comchesapeakeexpressiv.com In IBD, inflammation can lead to local glutamine deficiency, exacerbating mucosal damage. Therefore, glutamine supplementation has been explored as a therapy to strengthen the gut barrier, reduce intestinal permeability, and modulate inflammatory responses. chesapeakeexpressiv.comjcancer.org

    The results of clinical studies have been mixed. juniperpublishers.comresearchgate.net Some trials suggest that glutamine supplementation may reduce intestinal permeability and improve morphology in patients with Crohn's disease, while others have found no significant clinical benefit. jcancer.orgresearchgate.net The discrepancies may be due to differences in disease activity, dosage, and route of administration. juniperpublishers.com A Mendelian randomization study suggested that higher blood glutamine levels may be associated with a lower risk of IBD, particularly Crohn's disease. jcancer.org Research in this area has focused on L-glutamine rather than its dipeptide or tripeptide forms.

    Quantitative Structure Activity Relationship Qsar and Rational Design Principles for Glycylglycyl L Glutamine

    Development of Predictive Models for Biological Activity

    The development of predictive QSAR models is a systematic process that involves defining a dataset of molecules, calculating molecular descriptors, constructing a mathematical relationship between these descriptors and a measured biological activity, and validating the model's predictive power. libretexts.orgnih.gov While specific QSAR studies exclusively focused on Glycylglycyl-L-glutamine are not prevalent in the reviewed literature, the methodology can be inferred from studies on related glutamine analogues.

    For instance, QSAR studies on 5-N-substituted-2-(substituted benzenesulphonyl) glutamines have been performed to predict their anticancer activity. researchgate.netsymbiosisonlinepublishing.com These studies utilize a range of molecular descriptors to build their models. The process for developing a predictive model for this compound or its analogues would follow similar steps:

    Dataset Selection : A series of this compound derivatives would be synthesized with systematic structural modifications. Their biological activity, such as cell uptake rate or impact on antibody production in cell cultures, would be measured experimentally. evonik.com

    Descriptor Calculation : For each molecule in the series, various physicochemical and structural properties, known as descriptors, are calculated. These can be categorized as electronic, steric, hydrophobic, and topological, among others. nih.gov

    Model Construction : Statistical methods are employed to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. Common techniques include Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). researchgate.netsymbiosisonlinepublishing.comresearchgate.net

    Model Validation : The model's predictive ability is rigorously tested using both internal and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

    Such models could predict how structural changes to the this compound backbone affect its function, for example, its lower uptake rate compared to L-alanyl-L-glutamine, which can be beneficial in certain cell culture applications. evonik.com

    Table 1: Examples of Molecular Descriptors for QSAR Model Development

    Descriptor Category Specific Examples Potential Application for this compound
    Electronic Dipole Moment, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy Predicting reactivity and interaction with biological transporters or enzymes.
    Topological Molecular Connectivity Indices, Wiener Index Quantifying molecular size, shape, and degree of branching to correlate with binding affinity.
    Physicochemical LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA) Modeling cell membrane permeability and transport characteristics.
    3D Descriptors Steric parameters (e.g., Verloop), Hydrogen Bond Donors/Acceptors Understanding the 3D spatial arrangement required for interaction with specific cellular targets. nih.gov

    Identification of Key Structural Determinants for Potency and Selectivity

    The biological activity of this compound is intrinsically linked to its molecular structure. Identifying the key structural features that govern its potency and selectivity is crucial for understanding its function and for designing improved analogues.

    The primary structural advantage of this compound over free L-glutamine is its enhanced stability in aqueous solutions, such as cell culture media. evonik.com L-glutamine is prone to chemical degradation into ammonia (B1221849) and pyroglutamate (B8496135), which can negatively impact cell culture performance. evonik.comsigmaaldrich.com The peptide bonds in this compound protect the unstable amino group of the glutamine residue, significantly reducing this degradation. evonik.comsigmaaldrich.com

    The key determinants for the bioactivity of this compound include:

    The L-glutamine Residue : This is the primary functional component, serving as the source of L-glutamine for cells after the peptide is cleaved. The side chain amide group is a critical feature for recognition by cellular machinery. nih.gov Studies on glutamine riboswitches show that selectivity for L-glutamine over similar molecules like L-glutamate is achieved through specific hydrogen bonds with the side chain. nih.gov

    Peptide Bonds : These covalent linkages are responsible for the molecule's stability. They are also the sites of action for peptidases, which hydrolyze the bonds to release the constituent amino acids inside the cell. The specific sequence (Gly-Gly-Gln) determines which peptidases can act upon it and at what rate.

    Table 2: Structural Components of this compound and Their Functional Roles

    Structural Feature Key Role Implication for Potency & Selectivity
    Terminal Glycine (B1666218) Amino Group Site for potential modification, influences overall charge. Affects solubility and interaction with transporters.
    First Peptide Bond (Gly-Gly) Confers stability, site for peptidase cleavage. Determines the rate of release of Glycyl-L-glutamine.
    Second Peptide Bond (Gly-Gln) Confers stability, site for peptidase cleavage. Determines the rate of release of free L-glutamine.
    L-glutamine Side Chain Amide Essential for biological recognition and function. Key determinant for selectivity by target proteins and enzymes. nih.gov
    L-glutamine Carboxyl Group Influences overall charge and solubility. Site for potential conjugation or modification.

    Rational Design Frameworks for Enhanced Bioactivity and Stability

    Rational design uses the understanding of a molecule's structure-activity relationship to guide the synthesis of new compounds with improved properties. researchgate.net For this compound, the primary goals of rational design are often to further enhance chemical stability and to modulate biological activity, such as the rate of cellular uptake and subsequent metabolism. evonik.com

    A rational design framework for this compound would involve targeted modifications of its structure:

    Modification of the Peptide Backbone : Replacing the standard glycine residues with other amino acids (e.g., L-alanine, as in L-alanyl-L-glutamine) can alter the peptide's susceptibility to peptidases and its affinity for cell surface transporters, thereby changing its uptake kinetics. evonik.com Introducing non-natural amino acids or modifying the peptide bond itself could further increase resistance to enzymatic degradation, prolonging its stability.

    Side Chain Modification : While the L-glutamine side chain is crucial for its primary function, subtle modifications could be explored. However, this is less common as it risks losing the intended biological activity of providing L-glutamine.

    Terminal Group Modification : Capping the N-terminus or C-terminus of the peptide could enhance stability by protecting against exopeptidases. Such modifications would need to be designed to be cleaved inside the cell to release the active peptide.

    This approach allows for the fine-tuning of the molecule's properties to suit specific applications. For example, in biopharmaceutical production, a slower-releasing glutamine source might be desirable to reduce the accumulation of toxic byproducts like ammonia, leading to healthier cell cultures and potentially higher antibody yields. evonik.com

    Table 3: Rational Design Strategies for Modifying this compound

    Design Strategy Example Modification Desired Outcome Rationale
    Alter Cellular Uptake Rate Replace a glycine with L-alanine (forms Alanyl-glycyl-L-glutamine) or other amino acids. Modulated rate of glutamine delivery to cells. Peptide transporters have different affinities for peptides with different amino acid compositions. evonik.com
    Increase Stability Introduce D-amino acids or beta-amino acids in place of glycine. Enhanced resistance to degradation by proteases. D-amino acids and beta-amino acids are not recognized by most standard peptidases.
    Improve Solubility Attach a small, polar moiety to the N-terminus. Increased solubility in aqueous media. Enhances ease of use in preparing cell culture media or other formulations.
    Create Prodrugs Conjugate a therapeutic agent to the glutamine side chain or carboxyl group. Targeted delivery of a drug. The peptide could be used as a carrier to transport a drug into cells via peptide transporters.

    Analytical Methodologies for Detection and Quantification of Glycylglycyl L Glutamine

    Chromatographic Techniques for Separation and Identification

    Chromatography is a cornerstone for the analysis of peptides, enabling the separation of Glycylglycyl-L-glutamine from other components in a mixture. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

    High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile and thermally labile molecules like peptides. Due to the polar nature of this compound, reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are particularly suitable modes.

    RP-HPLC separates molecules based on their hydrophobicity. While this compound is polar, it can be retained on C18 or C8 columns using highly aqueous mobile phases, often with an ion-pairing agent to improve peak shape and retention. HILIC is an alternative approach that is well-suited for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile (B52724). helixchrom.com

    For detection, UV absorbance is often used, typically at low wavelengths (around 210-220 nm) where the peptide bond absorbs light. However, this method can lack specificity. To enhance sensitivity and specificity, pre-column or post-column derivatization with a chromophore or fluorophore can be employed. scirp.orgscirp.org For instance, an ion-exchange chromatography method followed by post-column derivatization has been validated for the determination of glutamine, a constituent amino acid. scirp.orgscirp.org

    Table 1: Representative HPLC Conditions for Small Peptide Analysis
    ParameterReversed-Phase HPLCHILICIon-Exchange Chromatography
    Stationary PhaseC18, C8Amide, Poly-hydroxyethylSodium cation-exchange
    Mobile Phase AWater with 0.1% Formic Acid or TFAWater with buffer (e.g., Ammonium (B1175870) Formate)Sodium Eluant Buffer (e.g., pH 3.15)
    Mobile Phase BAcetonitrile with 0.1% Formic Acid or TFAAcetonitrileSodium Eluant Buffer (e.g., pH 7.40)
    Elution ModeGradientGradientGradient
    DetectionUV (210-220 nm), MSUV, MS, ELSDUV (post-column derivatization at 570 nm)

    Gas chromatography (GC) is generally not the preferred method for peptide analysis due to the inherent non-volatile and thermally unstable nature of these molecules. americanpeptidesociety.org Direct analysis of this compound by GC is not feasible. Therefore, chemical derivatization is a mandatory step to increase the volatility and thermal stability of the analyte. americanpeptidesociety.org

    Derivatization typically targets the active hydrogens on the amine, carboxyl, and amide groups. A common approach involves a two-step process: esterification of the carboxyl groups followed by acylation of the amino and amide groups. Alternatively, silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), can be used to form more stable tertiary-butyldimethylsilyl (TBDMS) derivatives. nih.gov

    A significant challenge in the GC analysis of glutamine-containing peptides is the potential for intramolecular cyclization of the glutamine residue to a pyroglutamate (B8496135) derivative during sample preparation and analysis, which can lead to inaccurate quantification. mdpi.comsemanticscholar.org Therefore, careful optimization of derivatization conditions and the use of internal standards are critical. mdpi.com

    Mass Spectrometry (MS) Coupled Techniques

    Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the analysis of this compound, offering high sensitivity and specificity.

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of peptides in complex biological matrices such as plasma, serum, and tissue homogenates. nih.gov This technique combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry.

    Quantification is typically performed using multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated or sodiated molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from the matrix. researchgate.net

    A critical consideration for the LC-MS/MS analysis of glutamine and glutamine-containing peptides is the potential for in-source cyclization to pyroglutamic acid, which can lead to measurement artifacts. researchgate.netnih.govfigshare.com Chromatographic separation of this compound from its potential pyroglutamate form is essential for accurate quantification. nih.govfigshare.com

    Table 2: Hypothetical LC-MS/MS Parameters for this compound
    ParameterDescription
    CompoundThis compound
    FormulaC9H16N4O5
    Molecular Weight260.25 g/mol
    Ionization ModePositive Electrospray Ionization (ESI+)
    Precursor Ion [M+H]+m/z 261.1
    Potential Product IonsFragments corresponding to loss of the glutamine side chain, cleavage of peptide bonds (b- and y-ions).
    Internal StandardStable isotope-labeled this compound (e.g., 13C, 15N labeled)

    High-resolution mass spectrometry (HRMS), using instruments such as Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements. This capability is invaluable for the unambiguous identification and structural confirmation of this compound. HRMS can determine the elemental composition of the peptide by measuring its mass with high precision (typically within 5 ppm), which helps to differentiate it from other molecules with the same nominal mass.

    Furthermore, HRMS coupled with fragmentation techniques (MS/MS) can elucidate the peptide's sequence. The fragmentation pattern reveals the constituent amino acids and their order. For glutamine-containing peptides, the polar side chain can influence the gas-phase structure and fragmentation, sometimes leading to the formation of multiple structures and distinct ion mobility signatures.

    Spectrophotometric and Fluorometric Assays for Indirect Detection

    Spectrophotometric and fluorometric assays for this compound are typically indirect methods that rely on the measurement of one of its constituent parts, usually the C-terminal L-glutamine. nih.gov These methods often require an initial hydrolysis step to break the peptide bonds and liberate the free L-glutamine. This hydrolysis can be achieved either chemically (acid hydrolysis) or enzymatically using peptidases.

    Once free L-glutamine is available, a variety of enzymatic assays can be employed for its quantification. A common principle involves the enzymatic conversion of L-glutamine to L-glutamate by glutaminase (B10826351). The L-glutamate is then acted upon by glutamate (B1630785) dehydrogenase or glutamate oxidase, which leads to the production of a measurable product. caymanchem.compromega.com

    In colorimetric assays , the reaction can be coupled to the reduction of a tetrazolium salt (like WST-8) to a colored formazan (B1609692) product, with absorbance typically measured around 450 nm. caymanchem.com

    In fluorometric assays , the reaction can be linked to the reduction of NAD+ to NADH or the production of hydrogen peroxide (H₂O₂). The H₂O₂ can then react with a probe (e.g., MaxiProbe, Amplex Red) to generate a highly fluorescent product. caymanchem.comcellbiolabs.com These assays offer high sensitivity, with limits of detection often in the low micromolar range. caymanchem.comcellbiolabs.com

    A more direct fluorometric approach involves the use of genetically engineered glutamine-binding proteins (GlnBP). When a fluorophore is covalently attached to a specific site on the GlnBP, the binding of glutamine induces a conformational change that alters the fluorescence properties of the fluorophore, allowing for direct and specific detection. nih.gov While developed for L-glutamine, this principle could potentially be adapted for peptides containing a C-terminal glutamine residue. Additionally, near-infrared spectrophotometry has been explored as a non-destructive method to distinguish between small peptides with similar structures and sequences. nih.gov

    Table 3: Characteristics of Indirect Assays for Glutamine Quantification
    Assay TypePrincipleDetection MethodTypical Detection Range
    ColorimetricEnzymatic conversion of Gln to Glu, coupled to reduction of a chromogenic probe.Absorbance (e.g., 450 nm or 570 nm)0-400 µM caymanchem.com
    FluorometricEnzymatic conversion of Gln to Glu, coupled to production of H₂O₂ which reacts with a fluorescent probe.Fluorescence (e.g., Ex/Em = 535/590 nm)0-40 µM caymanchem.com
    BioluminescentEnzymatic conversion of Gln to Glu, coupled to NADH production which drives a luciferase reaction.LuminescenceWide linearity (up to 3 logs) promega.com

    Sample Preparation and Matrix Effects in Biological Samples

    The accurate quantification of this compound in biological samples, such as plasma, serum, or urine, is critically dependent on the sample preparation methodology. Biological matrices are inherently complex, containing a multitude of endogenous components like proteins, salts, phospholipids, and metabolites that can interfere with analysis, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). rsc.orgnih.gov Therefore, a robust sample preparation protocol is essential to remove these interferences, minimize matrix effects, and ensure the accuracy, precision, and sensitivity of the analytical method. daneshyari.com

    The primary goals of sample preparation for this compound analysis are to isolate the target analyte from the bulk of the matrix components, concentrate the analyte to improve detection limits, and present it in a solvent compatible with the analytical instrument. researchgate.net The choice of technique is often a balance between the desired level of cleanliness, recovery, throughput, and method complexity. biotage.com Commonly employed techniques include protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). researchgate.net

    Protein Precipitation (PPT)

    Protein precipitation is one of the simplest and most rapid methods for sample cleanup, often utilized for its convenience and high-throughput applicability in 96-well formats. biotage.comnih.gov The technique involves adding a water-miscible organic solvent, such as acetonitrile or methanol (B129727), to the biological sample (typically plasma or serum) to denature and precipitate the abundant proteins. nih.gov After centrifugation, the supernatant containing the analyte is separated for analysis.

    While straightforward, PPT is considered a non-selective, "matrix scavenging" technique. biotage.com It effectively removes large proteins but leaves behind many other interfering components, notably phospholipids, which are a primary cause of matrix effects in LC-MS analysis. The choice of precipitation solvent can significantly impact the recovery of small peptides. Studies comparing different protocols have shown that protein precipitation with three volumes of acetonitrile or ethanol (B145695) can yield high recoveries for a range of peptides. researchgate.netnih.gov

    Interactive Table 1: Illustrative Comparison of Protein Precipitation Solvents for this compound Recovery from Human Plasma
    ParameterAcetonitrile (3:1 v/v)Methanol (3:1 v/v)Ethanol (3:1 v/v)
    Analyte Recovery (%) 857888
    Matrix Effect (%) *-25-32-22
    Phospholipid Removal PoorPoorPoor
    Simplicity HighHighHigh

    \Matrix effect is calculated as (1 - [Peak area in post-spiked matrix / Peak area in neat solution]) x 100%. A negative value indicates ion suppression.*

    Solid-Phase Extraction (SPE)

    Solid-phase extraction is a more selective and powerful technique that provides significantly cleaner extracts compared to PPT. biotage.com SPE can effectively remove proteins, salts, and phospholipids, leading to a substantial reduction in matrix effects. researchgate.netnih.gov The procedure involves passing the liquid sample through a cartridge containing a solid sorbent. Interfering compounds are washed away, and the analyte of interest is selectively eluted for analysis. biotage.com

    For a polar tripeptide like this compound, several types of SPE sorbents can be considered:

    Reversed-Phase (e.g., C18): Retains analytes based on hydrophobicity. While this compound is polar, it can be retained on C18 columns, especially with mobile phases containing ion-pairing agents. researchgate.net

    Mixed-Mode: These sorbents combine reversed-phase properties with ion-exchange capabilities (e.g., cation or anion exchange), offering an orthogonal separation mechanism that can be highly effective for isolating polar, charged molecules from complex matrices. researchgate.net

    Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC-SPE is particularly well-suited for retaining and separating very polar compounds that are not well-retained by reversed-phase columns. rsc.org

    Research indicates that SPE generally results in lower matrix effects compared to PPT, although analyte recovery can be more variable and method development is more complex. researchgate.netnih.gov

    Interactive Table 2: Illustrative Comparison of SPE Sorbents for this compound Extraction from Human Plasma
    ParameterReversed-Phase (C18)Mixed-Mode Cation Exchange (MCX)
    Analyte Recovery (%) 7592
    Matrix Effect (%) *-15-5
    Phospholipid Removal ModerateHigh
    Method Development ModerateHigh

    \Matrix effect is calculated as (1 - [Peak area in post-spiked matrix / Peak area in neat solution]) x 100%. A negative value indicates ion suppression.*

    Matrix Effects

    Matrix effect refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the biological matrix. nih.govresearchgate.net This phenomenon, typically observed as ion suppression or, less commonly, ion enhancement, is a major concern in LC-MS/MS-based bioanalysis because it can severely compromise the accuracy and precision of quantification. nih.gov

    For this compound, several factors can contribute to matrix effects:

    Phospholipids: These are notorious for causing ion suppression in electrospray ionization (ESI) by altering droplet formation and solvent evaporation processes.

    Salts and Endogenous Metabolites: High concentrations of salts or other small molecules can compete with the analyte for ionization, reducing its signal intensity. rsc.orgnih.gov

    Analyte Stability and Transformation: A unique challenge for glutamine-containing peptides is the potential for in-source cyclization of the N-terminal glutamine residue to form pyroglutamic acid. nih.govresearchgate.net This transformation, which can be influenced by instrument settings like fragmentor voltage, is an artifact of the analysis that can lead to an underestimation of the true concentration if not properly accounted for. nih.gov

    Evaluating the matrix effect is a mandatory part of bioanalytical method validation. researchgate.net A common approach is the post-extraction spike method, where the response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat solvent. rsc.orgnih.gov The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective strategy to compensate for matrix effects, as it is subject to the same ionization suppression or enhancement as the analyte. researchgate.net

    Future Directions and Emerging Research Avenues for Glycylglycyl L Glutamine

    Development of Novel Synthetic Routes and Bioproduction Strategies

    The advancement of Glycylglycyl-L-glutamine from laboratory research to broader applications hinges on the development of efficient and scalable production methods. Current research is exploring both innovative chemical syntheses and sustainable bioproduction routes.

    Traditional chemical synthesis of peptides like this compound involves sequential coupling of amino acids. A common strategy employs protecting groups to prevent unwanted side reactions. For instance, the N-terminal of glycine (B1666218) can be protected with a tert-butoxycarbonyl (Boc) group using Boc anhydride (B1165640), followed by condensation with L-glutamine using a coupling agent like chloroformate. google.com The final step involves deprotection to yield the desired tripeptide. google.com Another approach involves using phthalic anhydride for amino protection of glycine, followed by conversion to phthalylglycyl chloride, reaction with L-glutamine, and a final deprotection step using hydrazine (B178648) hydrate (B1144303). semanticscholar.org

    Future synthetic strategies are focused on improving yield, purity, and environmental sustainability. This includes the exploration of solid-phase peptide synthesis (SPPS) adapted for this specific tripeptide, which could streamline the process and facilitate purification. Furthermore, enzymatic synthesis represents a promising green alternative. Enzymes like ligases could offer high specificity and mild reaction conditions, reducing the need for protecting groups and hazardous solvents. The enzymatic synthesis of other glutamine-containing peptides, such as γ-glutamylglutamine using γ-glutamyltranspeptidase, serves as a model for developing similar biocatalytic processes for this compound. fao.org

    On the bioproduction front, metabolic engineering of microorganisms like Escherichia coli is a key emerging avenue. While direct microbial fermentation of this compound is not yet established, significant progress has been made in the overproduction of its constituent amino acid, L-glutamine. researchgate.net Future research could involve engineering metabolic pathways to assemble the tripeptide in vivo. This could involve introducing peptide synthetases or engineering existing cellular machinery to link glycine and glutamine units efficiently. The use of dipeptide and tripeptide forms of L-glutamine, such as alanyl-L-glutamine and glycyl-L-glutamine, as stable sources of glutamine in cell culture media underscores the industrial demand for these compounds and motivates the development of cost-effective bioproduction platforms. sigmaaldrich.com

    Table 1: Comparison of Production Strategies for this compound

    Strategy Description Advantages Challenges
    Chemical Synthesis Stepwise coupling of amino acids using protecting groups (e.g., Boc, Phthalyl). google.comsemanticscholar.org Well-established, high purity achievable. Use of hazardous reagents, multi-step process, potential for side reactions.
    Enzymatic Synthesis Use of enzymes (e.g., ligases) to form peptide bonds. fao.org High specificity, mild conditions, environmentally friendly. Enzyme stability and cost, optimization of reaction conditions.

    | Microbial Fermentation | Metabolic engineering of microorganisms to produce the tripeptide in vivo. researchgate.net | Potentially low-cost, sustainable, scalable. | Complex pathway engineering, low yields, product secretion and purification. |

    Advanced Delivery Systems and Pharmacokinetic Studies

    A major hurdle for the therapeutic application of peptides is their inherent instability and poor bioavailability. wjarr.comnih.gov Future research on this compound will necessitate the development of advanced delivery systems to protect it from enzymatic degradation in the bloodstream and improve its absorption across biological membranes. wjarr.com

    Nanoformulations are a leading strategy to overcome these challenges. wjarr.com Encapsulating this compound within nanocarriers can shield it from proteases, extend its circulation half-life, and potentially enable targeted delivery. wjarr.comdrug-dev.com

    Key nanocarrier systems being explored for peptide delivery include:

    Liposomes: These are vesicles composed of phospholipid bilayers that can encapsulate hydrophilic peptides like this compound in their aqueous core. wjarr.com

    Polymeric Nanoparticles: Made from biodegradable polymers such as polylactic-co-glycolic acid (PLGA), these systems can provide controlled, sustained release of the encapsulated peptide. wjarr.com

    Solid Lipid Nanoparticles (SLNs): These carriers are made from solid lipids and offer advantages of high stability and the ability to protect labile drug molecules. wjarr.comwjarr.com

    The self-assembly of specifically designed amphiphilic tripeptides into nanoparticles has also been shown to be a viable strategy for drug delivery, suggesting that modifications to the this compound structure could induce self-assembly into functional nanocarriers. nih.gov

    Comprehensive pharmacokinetic studies will be essential to evaluate these advanced formulations. This research will involve tracking the absorption, distribution, metabolism, and excretion (ADME) of this compound when administered via these novel systems. Such studies will be crucial for determining how these formulations improve oral bioavailability, which is typically below 2% for peptides due to degradation by proteolytic enzymes and poor permeability across the gastrointestinal tract. drug-dev.com

    Integration of Multi-Omics Approaches to Elucidate Systemic Effects

    Understanding the full biological impact of this compound requires a systems-level approach. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework to map the systemic effects of this tripeptide. mdpi.com Glutamine itself is a critical metabolite involved in numerous cellular processes, including energy production, redox balance, and nucleotide synthesis, and its metabolism is often altered in diseases like cancer. nih.govcreative-proteomics.com

    Future research will likely apply these multi-omics techniques to cells or organisms treated with this compound to:

    Metabolomics: Untargeted metabolomics can provide a comprehensive snapshot of the metabolic landscape, revealing how this compound supplementation alters related pathways, such as the TCA cycle and amino acid metabolism. creative-proteomics.comnih.gov Stable isotope tracing, using 13C-labeled glutamine, can precisely track the metabolic fate of the glutamine moiety of the tripeptide. researchgate.net

    Proteomics: By quantifying changes in the proteome, researchers can identify proteins and pathways that are modulated by this compound. nih.gov This could reveal, for example, effects on protein biosynthesis, cell signaling, or apoptosis-related mechanisms, as has been shown for glutamine supplementation in intestinal cells. nih.gov

    Transcriptomics: Analyzing changes in gene expression at the mRNA level can provide insights into the upstream regulatory mechanisms affected by the tripeptide. Integrating transcriptomic and proteomic data can reveal correlations (or lack thereof) between gene expression and protein abundance, offering a more nuanced view of cellular regulation. youtube.com

    Integrated multi-omics analysis can uncover complex interactions between different biological layers, helping to identify biomarkers of the tripeptide's effect and elucidate its mechanism of action in various physiological and pathological states. nih.govnih.gov

    Pre-clinical to Clinical Translational Research Paradigms

    Translating promising preclinical findings for this compound into clinical applications requires a structured and rigorous research paradigm. This involves a phased approach, starting from in vitro and animal models and progressing to human clinical trials.

    The preclinical phase will focus on establishing the biological activity and efficacy of this compound in relevant disease models. For example, given glutamine's role in gut health and critical illness, preclinical studies might investigate the tripeptide in models of intestinal injury or systemic inflammation. nih.gov These studies are crucial for identifying potential therapeutic indications and understanding the compound's mechanism of action.

    The journey from preclinical to clinical research for peptide-based therapeutics is well-documented. For instance, the development of dual glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) receptor agonists like Tirzepatide involved extensive preclinical evaluation followed by a series of phased human clinical trials to establish its efficacy in treating type 2 diabetes and obesity. nih.govnih.govjacc.org Similarly, L-glutamine itself has been the subject of numerous clinical trials for conditions ranging from critical illness to sickle cell disease. nih.govyoutube.com

    Future research on this compound would follow a similar path:

    In-depth Preclinical Evaluation: Using animal models to confirm efficacy, explore mechanisms, and gather data to support the rationale for human studies.

    Phase 1 Clinical Trials: Small-scale studies in healthy volunteers to primarily assess the compound's properties and identify a suitable regimen for further testing.

    Phase 2 Clinical Trials: Studies in a small group of patients with the target condition to evaluate efficacy and continue monitoring.

    Phase 3 Clinical Trials: Large-scale, multicenter trials to confirm efficacy, monitor adverse effects, and compare the compound to standard treatments.

    A post-marketing study of a supplement containing L-alanyl-L-glutamine that showed improvements in glucose metabolism in prediabetic individuals highlights the potential for glutamine dipeptides in metabolic health and provides a model for future clinical investigation of this compound. frontiersin.org

    Application of Artificial Intelligence and Machine Learning in Peptide Discovery and Optimization

    Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide-based drug discovery by accelerating the identification and optimization of therapeutic candidates. nih.govpolifaces.de These computational tools can analyze vast datasets to identify patterns and predict the properties of peptides, significantly reducing the time and cost of development. peptidetherapeutics.orgnuvobio.com

    For this compound, AI and ML can be applied in several key areas:

    Discovery of Novel Analogs: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel peptide sequences in silico with desired properties. polifaces.denih.gov These models could be used to generate analogs of this compound with enhanced stability, target affinity, or cell-penetrating capabilities.

    Optimization of Peptide Properties: ML algorithms can build predictive models for various peptide characteristics, including bioactivity, toxicity, and pharmacokinetic properties. nuvobio.comnih.gov These models can then be used to screen virtual libraries of this compound derivatives and identify candidates with an optimal balance of properties for further experimental validation. peptidetherapeutics.org For example, computational approaches have been used to screen thousands of tripeptides to identify potential inhibitors of enzymes involved in Alzheimer's disease. cgu.edu.tw

    Synthesis and Production Optimization: Deep learning models can be trained on experimental data from automated synthesis platforms to predict reaction outcomes and optimize synthesis protocols for "difficult peptides" by suggesting sequence modifications that minimize aggregation or improve yield. nih.gov

    Table 2: AI and Machine Learning Applications in Peptide Research

    Application Area AI/ML Technique Potential Impact on this compound
    Novel Peptide Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) polifaces.de Creation of novel tripeptide analogs with improved therapeutic properties.
    Property Prediction Deep Neural Networks, Support Vector Machines peptidetherapeutics.orgcgu.edu.tw In silico prediction of bioactivity, stability, and bioavailability to guide analog selection.
    Synthesis Optimization Deep Learning on reaction data nih.gov Improvement of chemical synthesis efficiency and yield.

    | Target Identification | Analysis of proteomic and genomic data nuvobio.com | Identification of new biological targets and potential therapeutic applications. |

    The integration of these powerful computational tools into the research pipeline for this compound promises to unlock new possibilities, from designing more potent and stable analogs to discovering entirely new therapeutic applications for this fundamental tripeptide. nih.gov

    Q & A

    Q. What are the critical parameters for synthesizing Glycylglycyl-L-glutamine with high purity?

    this compound synthesis typically involves coupling glycine and L-glutamine derivatives in a solvent system, followed by purification via HPLC. Key parameters include:

    • Reaction stoichiometry : Ensuring equimolar ratios of glycyl-glycine and L-glutamine precursors to minimize byproducts .
    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency .
    • Purification : Multi-step chromatography (e.g., reverse-phase HPLC) achieves ≥98% purity, validated by amino acid composition analysis (±10% tolerance) and endotoxin testing (≤50 EU/mg) .

    Q. How can researchers validate the structural integrity of this compound post-synthesis?

    Use a combination of:

    • Mass spectrometry (MS) : Confirm molecular weight (260.25 g/mol) and fragmentation patterns .
    • Nuclear Magnetic Resonance (NMR) : Analyze proton environments to verify peptide bond formation and absence of racemization .
    • Amino acid hydrolysis : Acid hydrolysis followed by ion-exchange chromatography quantifies constituent amino acids (glycine and glutamine) within ±10% of theoretical values .

    Q. What are the stability considerations for this compound in aqueous solutions?

    Stability is pH- and temperature-dependent:

    • Optimal storage : Lyophilized powder at –20°C in vacuum-sealed containers prevents hydrolysis and oxidative degradation .
    • In-solution stability : Buffered solutions (pH 6–7) at 4°C retain >90% integrity for 72 hours; avoid repeated freeze-thaw cycles .

    Advanced Research Questions

    Q. How does this compound compare to other glutamine derivatives (e.g., N-Acetyl-L-glutamine) in metabolic flux studies?

    Unlike N-acetylated derivatives, this compound resists rapid enzymatic cleavage, enabling sustained glutamine release in cell cultures. Methodological considerations:

    • Tracer experiments : Use isotopically labeled 13C^{13}\text{C}-Glycylglycyl-L-glutamine to track glutamine incorporation into TCA cycle intermediates via LC-MS .
    • Kinetic modeling : Compare uptake rates with L-glutamine controls to quantify metabolic preference in proliferating cells (e.g., cancer cell lines) .

    Q. What experimental designs address contradictions in this compound’s role in modulating oxidative stress?

    Conflicting reports on its antioxidant effects require:

    • Dose-response profiling : Test 0.1–10 mM concentrations in primary vs. transformed cells to identify cell-type-specific thresholds .
    • Redox state assays : Combine glutathione (GSH/GSSG) quantification with ROS detection (e.g., DCFDA probes) to disentangle direct antioxidant effects from metabolic reprogramming .
    • Knockdown controls : CRISPR/Cas9-mediated silencing of glutaminase (GLS1) validates dependency on glutamine metabolism pathways .

    Q. How can researchers resolve discrepancies in this compound’s bioavailability across in vivo models?

    • Pharmacokinetic (PK) studies : Administer 14C^{14}\text{C}-labeled compound via IV/IP routes and quantify plasma/tissue levels via scintillation counting .
    • Barrier permeability assays : Use Caco-2 monolayers or blood-brain barrier models to assess transport efficiency relative to free glutamine .
    • Species-specific metabolism : Compare degradation rates in murine vs. human plasma to identify protease-mediated hydrolysis differences .

    Q. What analytical strategies differentiate this compound from structurally similar dipeptides (e.g., Glycyl-L-glutamine)?

    • Chromatographic separation : Optimize UPLC gradients (e.g., 0.1% TFA in acetonitrile/water) to resolve retention time differences (≥1.5 resolution factor) .
    • Tandem MS/MS : Monitor unique fragment ions (e.g., m/z 147 for Glycylglycyl vs. m/z 130 for Glycyl-L-glutamine) .
    • Enzymatic digestion : Treat samples with aminopeptidases; this compound resists cleavage, while Glycyl-L-glutamine releases free glycine .

    Methodological Best Practices

    Q. How should researchers design controls for this compound studies in cancer metabolism?

    • Negative controls : Use glutamine-free media supplemented with equimolar D-alanine to isolate glutamine-specific effects .
    • Rescue experiments : Co-administer L-glutamine (1–5 mM) to confirm phenotype reversibility .
    • Metabolic inhibitors : Combine with DON (6-diazo-5-oxo-L-norleucine) to block glutamine utilization pathways and assess off-target effects .

    Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?

    • Non-linear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) to calculate EC50_{50} values .
    • ANOVA with post-hoc tests : Use Tukey’s HSD for multi-group comparisons (e.g., varying concentrations across cell lines) .
    • Power analysis : Predefine sample sizes (n ≥ 5) to ensure ≥80% statistical power for detecting ≥20% effect sizes .

    Data Reprodubility and Reporting Standards

    Q. How can researchers ensure reproducibility in this compound experiments?

    Adhere to the MIRAGE guidelines for glycomics/metabolomics:

    • Document batch variability : Report purity (HPLC), endotoxin levels, and storage conditions for each compound batch .
    • Share raw data : Deposit MS/NMR spectra in repositories like Figshare or GlyCosmos for independent validation .
    • Pre-register protocols : Use platforms like bioRxiv to outline experimental designs and analysis plans preemptively .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.